molecular formula C14H17N3O2S B11166247 2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11166247
M. Wt: 291.37 g/mol
InChI Key: VPCALBVVLHSJCU-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of acetamides and contains a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methoxyacetamide with a thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . The process may also involve coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of a methoxy group, a phenylpropyl chain, and a thiadiazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H17N3O2S/c1-19-10-12(18)15-14-17-16-13(20-14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,17,18)

InChI Key

VPCALBVVLHSJCU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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